molecular formula C12H6Br2O2 B1583168 2,7-Dibromodibenzo-P-dioxin CAS No. 39073-07-9

2,7-Dibromodibenzo-P-dioxin

Cat. No.: B1583168
CAS No.: 39073-07-9
M. Wt: 341.98 g/mol
InChI Key: FPZRQZSGNKQNMF-UHFFFAOYSA-N
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Description

2,7-Dibromodibenzo-P-dioxin is a chemical compound with the molecular formula C12H6Br2O2. It belongs to the class of polybrominated dibenzo-p-dioxins, which are structurally similar to polychlorinated dibenzo-p-dioxins. These compounds are known for their persistence in the environment and potential toxic effects .

Scientific Research Applications

2,7-Dibromodibenzo-P-dioxin has several applications in scientific research:

    Chemistry: Used as a reference compound in studies of polybrominated dibenzo-p-dioxins and their environmental impact.

    Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.

    Medicine: Studied for its potential toxicological effects and mechanisms of action.

    Industry: Used in the production of brominated flame retardants and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

It is known that dioxins, including 2,7-Dibromodibenzo-P-dioxin, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are complex and can vary depending on the specific type of cell and the concentration of the compound. It has been suggested that dioxins can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes require further study.

Molecular Mechanism

It is known that dioxins can bind to biomolecules and influence enzyme activity, potentially leading to changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Specific information about threshold effects, as well as toxic or adverse effects at high doses, is currently lacking for this compound

Metabolic Pathways

It is known that dioxins can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromodibenzo-P-dioxin can be synthesized through the thermal reaction of 2,4-dibromophenol. The process involves heating 2,4-dibromophenol under controlled conditions to induce the formation of the dioxin structure .

Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of brominated precursors such as 2,4-dibromophenol. This method is efficient for producing the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological interactions. Its brominated structure also makes it distinct in terms of environmental persistence and potential toxic effects .

Properties

IUPAC Name

2,7-dibromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZRQZSGNKQNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192318
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39073-07-9
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,7-dibromodibenzo-p-dioxin formed from simpler brominated phenols?

A1: The research paper [] demonstrates that this compound (2,7-diBDD) is primarily formed through the pyrolysis of 2,4-dibromophenol. During this process, two molecules of 2,4-dibromophenol undergo a thermal condensation reaction, leading to the formation of 2,7-diBDD. Interestingly, the study also found that 2,7-diBDD can be formed from other brominated phenols like 2,6-dibromophenol and 2,4,6-tribromophenol, albeit through different reaction pathways involving direct condensation and Smiles rearrangement. This highlights the potential for multiple formation pathways of this specific dioxin isomer from various brominated phenol precursors.

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